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Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

Midostaurin Drug Interaction Profile

The following tables summarize the key pharmacokinetic effects of midostaurin, both as a victim (affected

by other drugs) and as a perpetrator (affecting other drugs).

Table 1: Midostaurin as a "Victim" Drug (CYP3A4 Substrate) This table shows how drugs that inhibit or

induce CYP3A4 can drastically alter midostaurin exposure [1].

Interacting Drug / Type Effect on Midostaurin PK Clinical Recommendation

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | 1 >10-fold in midostaurin AUC (single dose) [1] | Use
alternative agents with less CYP3A4 inhibition. If co-administration is necessary, monitor closely for adverse
effects, especially during the first week of therapy in each cycle [2] [3]. | | Strong CYP3A4 Inducers (e.g.,
Rifampicin) | | >10-fold in midostaurin AUC (single dose) [1] | Avoid concomitant use with potent CYP3A4

inducers, as it may significantly reduce midostaurin's efficacy [2]. |

Table 2: Midostaurin as a "Perpetrator” Drug (Affecting Other Drugs) This table details the effects of
steady-state midostaurin on the pharmacokinetics of co-administered drugs. Midostaurin is not a clinically
relevant inhibitor or inducer of CYP3A4 or CYP2CS8, but does have weak effects on other enzymes and

transporters [4] [5].
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Object Drug / Effect of Midostaurin on . .

. Clinical Relevance | Recommendation
Pathway Object Drug PK
Midazolam ~10% increase in Cmax; No clinically relevant interaction. Midostaurin
(CYP3A4 3-4% decrease in AUC does not inhibit or induce CYP3A4 in a clinically
substrate) [4] meaningful way [4] [1].
Bupropion ~55% decrease in Cmax;  Weak induction of CYP2B6. Monitor for potential
(CYP2B6 ~48% decrease in AUC reduced efficacy of sensitive CYP2B6 substrates
substrate) [4] [4].
Pioglitazone ~10% decrease in Cmax;  No clinically relevant interaction. Midostaurin
(CYP2C8 6% decrease in AUC [4] does not inhibit or induce CYP2C8 [4].
substrate)

| Oral Contraceptives (Ethinylestradiol & Levonorgestrel) | Increase in Cmax (26% and 19%) and AUC (7-
10% and 29-42%) [4] | No clinically relevant interaction. Midostaurin at steady state does not cause a
clinically meaningful PK interaction on hormonal contraceptives [4]. | | Digoxin (P-gp substrate) | ~20%
increase in AUC and Cmax [5] | Minor inhibition of P-gp. This effect is considered minor [5]. | |
Rosuvastatin (BCRP substrate) | ~37-48% increase in AUC; ~100% increase in Cmax [5] | Mild inhibition
of BCRP. Use with caution and consider monitoring [5]. | | Dextromethorphan (CYP2D6 substrate) | No

increase in primary PK parameters [5] | No inhibitory effect on CYP2D6 [5]. |

Experimental Protocols for DDI Assessment

For researchers designing experiments to evaluate midostaurin drug interactions, the following protocols

from clinical studies can serve as a reference.

Protocol 1: Assessing Midostaurin's Effect on CYP Enzymes This methodology is adapted from a

comprehensive clinical DDI study [4].

¢ 1. Study Design: Open-label, fixed-sequence or single-sequence study in healthy participants.
e 2. Dosing Regimen:
o Participants receive a single dose of a specific CYP substrate probe drug (e.g., midazolam for
CYP3A4, bupropion for CYP2B6, pioglitazone for CYP2C8) alone.
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o After a washout period, participants are administered midostaurin (50 mg twice daily) to achieve
steady-state concentrations (e.g., for 24-25 days).
o On the last day of midostaurin dosing, the CYP substrate probe is administered again.
¢ 3. PK Sampling: Intensive blood sampling is performed after both administrations of the probe drug
to determine its peak plasma concentration (Cmax) and total exposure (AUC).
e 4. Data Analysis: The geometric mean ratio (GMR) of Cmax and AUC (with midostaurin / without
midostaurin) is calculated with 90% confidence intervals to determine the magnitude of the
interaction.

Protocol 2: Assessing the Effect of CYP3A4 Modulators on Midostaurin This protocol evaluates how

other drugs affect midostaurin pharmacokinetics [1].

1. Study Design: Open-label, randomized, parallel-group or single-sequence study in healthy
volunteers.

2. Dosing Regimen:
o Inhibition Arm: Participants receive a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg
daily for 10 days) or a placebo. A single dose of midostaurin (50 mg) is administered on day 6.
o Induction Arm: Participants receive a potent CYP3A4 inducer (e.qg., rifampicin 600 mg daily for
14 days). A single dose of midostaurin (50 mg) is administered on day 9.
3. PK Sampling: Blood samples are collected over a period of several days after the midostaurin

dose to characterize the plasma concentration-time profile for midostaurin and its two major active
metabolites (CGP62221 and CGP52421).

4. Data Analysis: The exposure (AUC and Cmax) of midostaurin and its metabolites in the presence
vs. absence of the modulator is compared.

Metabolic Pathway and Management Strategy

The following diagram illustrates the primary metabolic pathway of midostaurin and the core strategy for

managing its key drug interaction.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3834177/
https://www.smolecule.com/products/s535430?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

. . Strong CYP3A4 Inhibitor Strong CYP3A4 Inducer
Midostaurin : o
(e.g., Ketoconazole) (e.g., Rifampicin)

Active Metabolites Risk: t Midostaurin Exposure Risk: | Midostaurin Exposure
(CGP62221, CGP52421) 1 Toxicity Potential | Efficacy Potential

(Action: Avoid or Monitor Closela (Action: Avoid Concomitant Use)

Click to download full resolution via product page

Key Takeaways for Researchers

e Primary Interaction Risk: The most critical drug interaction with midostaurin is its own metabolism
by CYP3A4. Concomitant use with strong CYP3A4 inhibitors or inducers leads to extreme changes in
midostaurin exposure and must be actively managed [1].

e Favorable Perpetrator Profile: From a drug development perspective, midostaurin has a relatively
clean profile as a perpetrator. It does not clinically relevantly inhibit or induce major CYP enzymes like
CYP3A4 or CYP2CS8, reducing the risk of it affecting a wide range of co-medications [4].

¢ Clinical Context is Crucial: Post-hoc analysis of a phase 3 trial in AML patients showed that while
concomitant strong CYP3A4 inhibitors increased midostaurin exposure by 1.44-fold, no clinically
relevant differences in safety were noted, and no midostaurin dose adjustment was necessary in
that context [6] [3]. This highlights that findings from healthy volunteer studies must be interpreted
within the clinical treatment scenario.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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